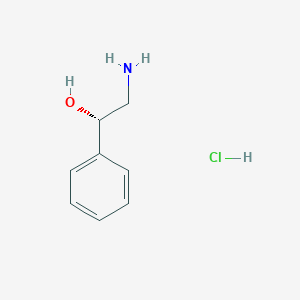

(S)-2-Amino-1-phenylethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-2-Amino-1-phenylethanol hydrochloride” is a compound that contains a hydrochloride group. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base . The hydrochloride group can improve the water solubility of amines, which can be desirable for substances used in medications .

Applications De Recherche Scientifique

Spectroscopic Analysis and Molecular Structure

(S)-2-Amino-1-phenylethanol hydrochloride has been the subject of various spectroscopic studies. Infrared ion dip spectroscopy revealed the molecule's conformational landscapes, emphasizing the role of intramolecular hydrogen bonds in stabilizing its structure. The molecule's ability to form cyclic hydrogen-bonded structures when complexed with water was also noted, illustrating its potential in forming intricate molecular arrangements (Graham et al., 1999). Additionally, a comprehensive spectroscopic study, including FT-IR, FT-Raman, NMR, UV analysis, and molecular docking studies, highlighted the molecule's versatile interactions and its potential as an antibacterial agent against Bacteroides fragilis (Subashini & Periandy, 2016).

Synthetic Applications

The compound's enantioselective synthesis methods were developed, underscoring its importance in producing chiral molecules. These methods involve oxazaborolidine-catalyzed borane reduction and hydrogenation using a chiral ruthenium complex, showcasing the molecule's versatility in organic synthesis (Tanielyan et al., 2006). The compound's application in asymmetric Michael addition reactions further underlines its utility in synthesizing optically active compounds, playing a crucial role in the synthesis of complex molecules (Prabagaran & Sundararajan, 2002).

Metabolic Engineering and Biotechnological Applications

Metabolic engineering efforts to improve the de novo production of 2-phenylethanol in Saccharomyces cerevisiae highlight the compound's significance in biotechnological applications, particularly in the fragrance industry. The modifications in central carbon metabolism to optimize the yield of 2-phenylethanol from glucose are a testament to the molecule's economic and industrial potential (Hassing et al., 2019).

Propriétés

IUPAC Name |

(1S)-2-amino-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)

![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)

![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)

![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2822031.png)